
Gelsemine
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Overview
Description
Gelsemine is an indole alkaloid isolated from the flowering plants of the genus Gelsemium, particularly Gelsemium sempervirens and Gelsemium elegans . This compound is highly toxic and acts as a paralytic, with exposure potentially leading to death . Despite its toxicity, this compound has shown potential in pharmacological research for its biological activities, including its role as an agonist of the mammalian glycine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of gelsemine has been a subject of interest for many chemists due to its complex structure. Several synthetic strategies have been developed, including:
Anionic Aza-Cope Rearrangement: This method involves the rearrangement of an anionic intermediate to form the desired product.
Enol-Oxonium Cyclization: This approach uses cyclization reactions to construct the this compound skeleton.
Asymmetric Diels-Alder Reaction: This method employs an asymmetric Diels-Alder reaction to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and complex structure. Most this compound used in research is extracted from natural sources, particularly from Gelsemium elegans .
Chemical Reactions Analysis
Types of Reactions: Gelsemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .
Scientific Research Applications
Anxiolytic Effects
Gelsemine has shown significant anxiolytic effects in various animal models. In a study involving mice subjected to chronic unpredictable mild stress (CUMS), this compound administration resulted in reduced anxiety-like behaviors. The compound decreased inflammation in the brain and inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 .
Table 1: Anxiolytic Effects of this compound in Animal Studies
Study Type | Dose (mg/kg) | Main Findings |
---|---|---|
CUMS Model | 0.4, 2.0, 10.0 | Reduced anxiety-like behaviors; decreased pro-inflammatory cytokines |
Rat Model | 5-10 | Alleviated cognitive impairments induced by β-amyloid oligomers |
Neuroprotective Properties
Research indicates that this compound may protect against neurodegeneration associated with Alzheimer's disease. In rodent studies, this compound prevented the over-activation of microglia and astrocytes induced by β-amyloid, thus reducing neuroinflammation and cognitive decline .
Table 2: Neuroprotective Effects of this compound
Study Type | Mechanism of Action | Key Outcomes |
---|---|---|
Mouse Model | Inhibition of microglial activation | Reduced cognitive impairments; decreased tau hyperphosphorylation |
Rabbit Model | Antioxidant activity | Improved lipid profiles; decreased oxidative stress |
Anti-Cancer Activity
This compound exhibits potential anti-cancer properties. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Table 3: Anti-Cancer Activity of this compound
Cancer Type | Mechanism | Effect Observed |
---|---|---|
Breast Cancer | Induction of apoptosis | Reduced tumor growth |
Lung Cancer | Inhibition of cell proliferation | Decreased metastatic potential |
Case Study: this compound Poisoning
A notable case involved two individuals who experienced severe symptoms after consuming a broth made from wild plants containing this compound. This incident highlighted the compound's toxicity and necessity for caution in its use .
Clinical Observations
Long-term follow-up of patients with this compound poisoning has revealed prolonged neurological effects, emphasizing the need for further research into both its therapeutic benefits and safety profile .
Mechanism of Action
Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor . This interaction leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and, in high doses, paralysis . This compound also interacts with GABA A receptors, further contributing to its inhibitory effects on neuronal excitability .
Comparison with Similar Compounds
Gelsevirine: This compound shares structural similarities with gelsemine and exhibits similar biological activities.
Humantenmine: Although structurally related, humantenmine does not display significant activity on glycine receptors.
Uniqueness of this compound: this compound’s unique structure, with its hexacyclic cage and multiple chiral centers, sets it apart from other similar compounds . Its potent activity as a glycine receptor agonist and its potential therapeutic applications make it a compound of significant interest in pharmacological research .
Properties
Key on ui mechanism of action |
GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. |
---|---|
CAS No. |
509-15-9 |
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |
InChI Key |
NFYYATWFXNPTRM-KJWRJJNGSA-N |
SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Isomeric SMILES |
CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Appearance |
Powder |
Color/Form |
CRYSTALS FROM ACETONE |
melting_point |
178 °C |
Key on ui other cas no. |
509-15-9 |
Pictograms |
Acute Toxic |
solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |
Synonyms |
(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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